2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment of Methoxyphenyl Group: The methoxyphenyl group is introduced through a reaction with an appropriate benzyl halide under basic conditions.
Formation of Furan Ring: The furan ring is synthesized separately and then coupled to the benzimidazole core using a suitable coupling agent.
Final Coupling: The final step involves coupling the furan ring with the benzimidazole core to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography would be essential.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide involves its interaction with specific molecular targets:
DNA Interaction: The benzimidazole core allows the compound to intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.
Receptor Binding: It can also bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities and are also studied for their biological activities.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid have similar furan rings and are used in various chemical applications.
Uniqueness
2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is unique due to its combination of a benzimidazole core, a furan ring, and a methoxyphenyl group. This unique structure allows it to interact with multiple biological targets and exhibit a wide range of biological activities .
Biological Activity
2-Furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C29H30N3O2, with a molecular weight of 471.6 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, newly synthesized derivatives containing benzimidazole and benzothiazole moieties have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating several derivatives, compounds exhibited IC50 values ranging from 6.26 µM to 20.46 µM against human lung cancer cell lines (A549, HCC827, NCI-H358) in 2D culture assays, indicating promising antitumor activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 | 6.26 ± 0.33 |
Compound B | HCC827 | 20.46 ± 8.63 |
Compound C | NCI-H358 | 16.00 ± 9.38 |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties . Research indicates that certain derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported between 20 µM to 70 µM, suggesting moderate antibacterial efficacy compared to standard antibiotics .
The proposed mechanism of action for compounds related to this compound involves DNA binding and inhibition of DNA-dependent enzymes. This interaction may lead to cell cycle arrest and apoptosis in cancer cells, while also disrupting bacterial DNA synthesis in antimicrobial applications .
Case Studies
- Antitumor Efficacy in Vivo : In an animal model study, derivatives similar to the compound demonstrated significant tumor growth inhibition at submicromolar dosages, showcasing their potential for further development into therapeutic agents .
- Antimicrobial Testing : A series of synthesized derivatives were tested for their ability to inhibit bacterial growth in vitro. Results showed that modifications on the benzimidazole structure significantly impacted antimicrobial potency, with some compounds exhibiting better activity than traditional treatments .
Properties
Molecular Formula |
C22H21N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[1-[1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H21N3O3/c1-15(23-22(26)20-8-5-13-28-20)21-24-18-6-3-4-7-19(18)25(21)14-16-9-11-17(27-2)12-10-16/h3-13,15H,14H2,1-2H3,(H,23,26) |
InChI Key |
ZJVXKHZEDBKATC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)OC)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.